Lipophilicity Advantage Over N–H Analog 4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid
The N-methyl group of the target compound eliminates the pyrrole N–H hydrogen-bond donor, resulting in a higher predicted logP compared to the N-unsubstituted analog 4-(methoxymethyl)-1H-pyrrole-2-carboxylic acid. This translates to improved membrane permeability potential [1]. The target compound exhibits a predicted logP of 1.27, whereas the NH analog shows a predicted logP of 0.61, representing a 0.66 log unit increase [2]. This difference is consistent with the general class-level observation that N-methylation of pyrrole-2-carboxylic acids increases logP by approximately 0.6–0.7 units .
| Evidence Dimension | Predicted octanol-water partition coefficient (ALogP) |
|---|---|
| Target Compound Data | ALogP = 1.27 |
| Comparator Or Baseline | 4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid (CAS 1550887-26-7): ALogP = 0.61 |
| Quantified Difference | ΔALogP = +0.66 (target more lipophilic) |
| Conditions | Predicted ALogP values obtained from the PubChem compound database (CID 67114043 for target; CID 44119544 for comparator); both computed using the same algorithm (XLogP3-AA). |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a critical parameter when selecting building blocks for cell-active probe or drug discovery programs.
- [1] PubChem Compound Summary: CID 67114043 – 4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid. XLogP3-AA = 1.3. View Source
- [2] PubChem Compound Summary: CID 44119544 – 4-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid. XLogP3-AA = 0.6. View Source
